molecular formula C7H15NO B8283682 N-Propyl-N-(tetrahydrofuran-3-yl)amine

N-Propyl-N-(tetrahydrofuran-3-yl)amine

Cat. No.: B8283682
M. Wt: 129.20 g/mol
InChI Key: SWZFFGSMVXNIJE-UHFFFAOYSA-N
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Description

Contextual Overview of Alkylamines and Tetrahydrofuran (B95107) Derivatives in Synthetic Chemistry

Alkylamines are fundamental building blocks in organic chemistry, characterized by a nitrogen atom bonded to at least one alkyl group. Their basicity and nucleophilicity make them crucial reagents and intermediates in a vast array of chemical transformations. They are integral to the synthesis of pharmaceuticals, agrochemicals, and materials. The direct alkylation of amines is a common method for their synthesis, though it can sometimes lead to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comlibretexts.org More controlled methods like reductive amination are often employed to achieve higher selectivity. nih.govscispace.com

Tetrahydrofuran (THF) and its derivatives are another cornerstone of synthetic chemistry. THF is widely recognized as a versatile solvent, but the tetrahydrofuran ring system is also a prevalent structural motif in numerous natural products and biologically active molecules. chemistryviews.orgnih.gov The synthesis of substituted tetrahydrofurans is a well-developed field, with methods including intramolecular cyclizations of hydroxy olefins, cycloadditions, and rearrangements. nih.govorganic-chemistry.orgdiva-portal.org Functionalization of the THF ring allows for the introduction of diverse chemical properties and the creation of complex molecular architectures.

Rationale for the Comprehensive Investigation of N-Propyl-N-(tetrahydrofuran-3-yl)amine

The study of this compound is driven by its inherent structural features and the burgeoning interest in amine-functionalized heterocyclic compounds.

This compound integrates the key features of both an alkylamine and a tetrahydrofuran derivative. The n-propyl group provides a degree of lipophilicity and conformational flexibility. The secondary amine group is a key functional handle, capable of acting as a base, a nucleophile, and a directing group in various chemical reactions. It can also form hydrogen bonds, which is a critical interaction in biological systems.

The tetrahydrofuran-3-yl moiety introduces polarity and a defined stereochemical center if a single enantiomer is used. The oxygen atom in the ring can also participate in hydrogen bonding. The position of the amine group at the 3-position of the THF ring is significant, as it is less sterically hindered than the 2- or 5-positions, potentially influencing its reactivity. This combination of functionalities makes this compound a versatile scaffold for further chemical modification.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa (of conjugate acid)
N-PropylamineC₃H₉N59.1147-5110.71 wikipedia.org
TetrahydrofuranC₄H₈O72.1166-2.0
This compoundC₇H₁₅NO129.20Not availableNot available
(Tetrahydrofuran-3-yl)methanamineC₅H₁₁NO101.15Not availableNot available

Amine-functionalized heterocycles are a class of compounds that are attracting significant attention, particularly in the field of medicinal chemistry. mdpi.comopenmedicinalchemistryjournal.comnih.gov Heterocyclic structures are present in a large percentage of FDA-approved drugs, and the incorporation of an amine group can enhance biological activity and improve pharmacokinetic properties. openmedicinalchemistryjournal.comenamine.net These compounds can interact with a wide range of biological targets, including enzymes, receptors, and ion channels.

The investigation of this compound aligns with this research trend. Its structure can be seen as a potential pharmacophore or a key intermediate for the synthesis of more complex drug candidates. Research into similar 3-amino-tetrahydrofuran derivatives has been linked to the development of medicaments, highlighting the potential of this structural class. google.com

Scope and Objectives of the Research Compendium on this compound

A comprehensive investigation of this compound would aim to fully characterize its chemical and physical properties, explore its synthetic utility, and evaluate its potential in various applications. The primary objectives of such a research compendium would be:

Synthesis and Characterization: To develop efficient and stereoselective synthetic routes to this compound and its derivatives. This would include a thorough characterization of the compound using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Reactivity Studies: To investigate the reactivity of the amine and tetrahydrofuran moieties, exploring reactions such as N-alkylation, acylation, and reactions involving the tetrahydrofuran ring. researchgate.net

Exploration of Biological Activity: To screen this compound and its derivatives for potential biological activity, guided by the known pharmacological profiles of related amine-functionalized heterocycles.

Applications in Materials Science: To explore the potential of this compound as a building block for the synthesis of novel polymers or functional materials, leveraging the properties of both the amine and the heterocyclic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-propyloxolan-3-amine

InChI

InChI=1S/C7H15NO/c1-2-4-8-7-3-5-9-6-7/h7-8H,2-6H2,1H3

InChI Key

SWZFFGSMVXNIJE-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCOC1

Origin of Product

United States

Advanced Structural Elucidation and Conformational Analysis of N Propyl N Tetrahydrofuran 3 Yl Amine

Spectroscopic Probing of Molecular Structure and Dynamics

The elucidation of the three-dimensional structure and dynamic behavior of N-Propyl-N-(tetrahydrofuran-3-yl)amine relies on a combination of advanced spectroscopic techniques. Each method provides a unique window into the molecule's architecture, from the connectivity of its atoms to the subtle interplay of its conformational isomers.

High-Resolution NMR Spectroscopy for Stereochemical Assignment and Dynamic Processes

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each atom's position within the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the N-propyl and tetrahydrofuran-3-yl moieties. The propyl group would feature a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group directly attached to the nitrogen atom. The protons on the tetrahydrofuran (B95107) ring would present a more complex pattern due to their diastereotopic nature and coupling with each other. The proton at the C3 position, being a chiral center, would appear as a multiplet.

In ¹³C NMR, distinct resonances are anticipated for each carbon atom in the molecule. The chemical shifts would be characteristic of their local electronic environment—three signals for the propyl group and four for the tetrahydrofuran ring.

Dynamic processes such as ring puckering of the tetrahydrofuran moiety and nitrogen inversion can significantly influence the appearance of NMR spectra. At room temperature, if these processes are fast on the NMR timescale, the spectra will show averaged signals. However, at lower temperatures, these dynamics can be "frozen out," leading to the decoalescence of signals and the appearance of distinct spectra for different conformers. This allows for the study of the energy barriers associated with these conformational changes.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment (Propyl Group) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₃ ~0.9 (triplet) ~11
-CH₂-CH₃ ~1.5 (sextet) ~20
N-CH₂- ~2.5 (triplet) ~55
Assignment (THF Group) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C5-H₂ (O-CH₂) ~3.7 (multiplet) ~68
C2-H₂ (O-CH₂) ~3.6 (multiplet) ~67
C4-H₂ ~1.9 (multiplet) ~32

Note: Predicted values are based on typical ranges for similar functional groups. Actual values may vary depending on solvent and other experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Environment Analysis and Conformational Fingerprinting

The IR spectrum is dominated by absorptions corresponding to the stretching and bending vibrations of specific bonds. Key expected absorptions for this compound include:

C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region from the aliphatic propyl and tetrahydrofuran groups.

C-O-C stretching: A prominent, strong band, typically around 1070-1150 cm⁻¹, characteristic of the ether linkage in the tetrahydrofuran ring.

C-N stretching: Medium to weak bands in the 1020-1250 cm⁻¹ region for the aliphatic amine.

CH₂ bending (scissoring): Absorptions around 1450-1470 cm⁻¹.

As a tertiary amine, the molecule will notably lack the N-H stretching and bending vibrations typically seen in primary and secondary amines. orgchemboulder.comspectroscopyonline.com

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric "breathing" mode of the tetrahydrofuran ring, often observed around 910 cm⁻¹, is expected to be a strong feature in the Raman spectrum. researchgate.net C-C backbone stretching vibrations of the propyl group would also be clearly visible. The combination of IR and Raman data can serve as a "conformational fingerprint," as the vibrational frequencies of certain modes, particularly in the lower frequency region (below 1000 cm⁻¹), are sensitive to the specific three-dimensional arrangement of the atoms.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique Intensity
Aliphatic C-H Stretch 2850 - 3000 IR, Raman Strong
CH₂ Bend 1450 - 1470 IR Medium
C-O-C Asymmetric Stretch 1070 - 1150 IR Strong
C-N Stretch 1020 - 1250 IR Medium-Weak

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise solid-state structure of a molecule, providing accurate bond lengths, bond angles, and torsional angles. nih.gov While no public crystal structure for this compound is currently available, a hypothetical analysis can be made.

If suitable crystals could be grown, this technique would reveal which of the possible solution-state conformers is adopted in the crystal lattice. It would show the exact puckering conformation of the tetrahydrofuran ring and the specific rotameric state of the N-propyl group. Furthermore, X-ray analysis would elucidate the nature of intermolecular interactions that stabilize the crystal packing. In the absence of strong hydrogen bond donors, the packing would likely be governed by weaker forces such as van der Waals interactions and potentially weak C-H···O or C-H···N hydrogen bonds. This information is crucial for understanding how the molecule organizes itself in the solid state, which can influence its physical properties.

Conformational Isomerism and Dynamics of this compound

Ring Puckering and Inversion Dynamics of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring is not planar but exists in a continuous series of puckered conformations to relieve angular strain. These conformations are typically described by a pseudorotation circuit, with two main forms being the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) conformations. acs.orgmdpi.com In unsubstituted THF, the energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature. mdpi.com

The attachment of the N-propyl group at the C3 position significantly alters this dynamic. The bulky substituent will create a steric preference, raising the energy of certain puckered states and favoring others where the substituent occupies a pseudo-equatorial position to minimize steric hindrance. This results in a restricted pseudorotation, where the ring may preferentially adopt one or a few low-energy conformations. The energy barriers for interconversion between these favored conformations would be higher than in unsubstituted THF.

Rotameric Preferences of the N-Propyl Substituent and Amine Inversion Barriers

The N-propyl group possesses conformational flexibility due to rotation around its C-C and C-N single bonds. Studies on similar molecules like n-propylamine have shown the existence of multiple stable conformers (rotamers) with varying arrangements of the carbon backbone (e.g., anti vs. gauche). nih.govacs.org The relative stability of these rotamers is determined by a balance of steric and electronic effects. For this compound, the rotational preferences of the propyl group will be coupled with the puckering of the THF ring, as certain combinations of ring and chain conformations will be sterically favored.

In addition to bond rotation, the nitrogen atom undergoes pyramidal inversion, a process where it rapidly oscillates through a planar transition state. For typical acyclic tertiary amines, the energy barrier to this inversion is very low (around 6-8 kcal/mol), making the separation of enantiomers impossible at room temperature. acs.orgresearchgate.net The substituents on the nitrogen—the propyl group and the tetrahydrofuran-3-yl group—will influence this barrier. While alkyl groups generally have a small effect, the presence of the five-membered ring could slightly alter the inversion barrier compared to a simple trialkylamine, though rapid inversion is still expected to be the dominant dynamic process for the amine center under normal conditions.

Influence of Solution-Phase Interactions on Conformational Landscape

A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies focused on the solution-phase conformational analysis of this compound. While general principles of conformational analysis suggest that the behavior of this molecule in solution would be dictated by a balance of intramolecular and intermolecular forces, no dedicated research has been published to detail these specific interactions.

The conformational landscape of this compound in solution is expected to be influenced by several factors. The polarity of the solvent would likely play a significant role in determining the preferred arrangement of the propyl and tetrahydrofuran moieties. In polar solvents, conformations that maximize the exposure of polar groups to the solvent would be favored. Conversely, in nonpolar solvents, conformations that minimize such exposure would be more stable.

Furthermore, the potential for intramolecular hydrogen bonding, although seemingly limited in this specific molecule, cannot be entirely ruled out without specific computational or experimental evidence. The nitrogen atom of the amine could potentially interact with the oxygen atom of the tetrahydrofuran ring, leading to specific folded conformations. The nature of the solvent would again be critical here, as protic solvents would compete for hydrogen bonding interactions.

Computational and Theoretical Investigations of N Propyl N Tetrahydrofuran 3 Yl Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Profiling

Detailed quantum mechanical calculations are essential for understanding the electronic structure and predicting the reactivity of a molecule.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding lowest energy state (energy minimization). For N-Propyl-N-(tetrahydrofuran-3-yl)amine, this would involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to find the equilibrium geometry. The resulting data would provide bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-31G)* (Note: This table is illustrative as specific data for the target compound is not available.)

ParameterValue
C-N Bond Length (propyl)~1.47 Å
C-N Bond Length (THF)~1.46 Å
C-O Bond Length (THF)~1.43 Å
CNC Bond Angle~112°

Ab Initio Methods for High-Accuracy Electronic Properties and Molecular Orbitals

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy for electronic properties compared to DFT, albeit at a greater computational cost. These calculations would yield precise values for ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

Molecular dynamics simulations are employed to study the movement of atoms and molecules over time, providing insights into conformational changes and the influence of the surrounding environment.

Exploration of Conformational Space and Free Energy Landscapes in Various Environments

For a flexible molecule like this compound, MD simulations can explore its various possible shapes (conformations) and their relative stabilities. This analysis results in a free energy landscape, which maps the energy of different conformations, identifying the most probable and low-energy structures.

Solvent Effects on this compound Structure and Dynamics

The structure and behavior of a molecule can be significantly influenced by the solvent. MD simulations can model the interactions between this compound and solvent molecules (e.g., water, ethanol). This would reveal how solvation affects the conformational preferences and dynamics of the compound, for instance, through the formation of hydrogen bonds.

Role of N Propyl N Tetrahydrofuran 3 Yl Amine As a Building Block in Complex Chemical Synthesis

Utilization in the Synthesis of Nitrogen-Containing Heterocycles

The inherent structural features of N-Propyl-N-(tetrahydrofuran-3-yl)amine, namely the presence of a secondary amine and a tetrahydrofuran (B95107) ring, make it a prime candidate for the synthesis of a variety of nitrogen-containing heterocyclic systems. These heterocycles are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

Incorporation into Polycyclic Amine Frameworks

While direct, specific examples of the incorporation of this compound into polycyclic amine frameworks are not extensively documented in readily available literature, the general reactivity of secondary amines provides a blueprint for its potential applications. Polycyclic amine skeletons are often constructed through annulation reactions, where a cyclic amine is fused with another ring system. Methodologies such as pictorial-spengler, Mannich, and intramolecular cyclization reactions are commonly employed. In this context, the nitrogen atom of this compound can act as a nucleophile to initiate ring-closing cascades, leading to the formation of fused or bridged polycyclic structures. The tetrahydrofuran moiety can influence the stereochemical outcome of these reactions and impart unique solubility and conformational properties to the final products.

Precursor for Advanced Heterocyclic Scaffolds via Cyclization Reactions

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds. This compound can serve as a precursor for a range of advanced heterocyclic scaffolds. For instance, its reaction with bifunctional electrophiles can lead to the formation of various saturated and unsaturated heterocycles. The secondary amine functionality allows for the initial N-alkylation or N-acylation, followed by an intramolecular cyclization event. The tetrahydrofuran ring can participate in these cyclizations, either as a passive structural element or as an active participant, for example, through ring-opening and subsequent rearrangement pathways to afford novel heterocyclic systems.

Application in Organocatalysis and Ligand Design

The chiral nature of the tetrahydrofuran-3-yl moiety, when resolved into its enantiomers, and the coordinating ability of the nitrogen atom position this compound as a valuable starting material for the development of chiral organocatalysts and ligands for transition metal catalysis.

Design and Synthesis of Chiral Organocatalysts Derived from this compound

Chiral secondary amines are a cornerstone of organocatalysis, enabling a wide array of asymmetric transformations. Enantiomerically pure this compound can be utilized as a scaffold for the synthesis of novel chiral organocatalysts. For example, derivatization of the nitrogen atom with bulky groups or the introduction of additional functionalities on the tetrahydrofuran ring can create a chiral pocket that can effectively control the stereochemical outcome of reactions such as aldol additions, Michael additions, and Mannich reactions. The tetrahydrofuran oxygen atom can also play a crucial role in catalysis by acting as a hydrogen bond acceptor, thereby influencing the transition state geometry.

Ligands for Transition Metal Catalysis: Coordination Chemistry and Structural Aspects of Metal Complexes

The nitrogen atom of this compound is a potential coordination site for transition metals. By introducing other donor atoms into the molecule, bidentate or multidentate ligands can be synthesized. For instance, functionalization of the propyl group or the tetrahydrofuran ring with phosphine, carboxylate, or other heteroatom-containing groups can lead to a variety of ligand architectures.

Below is a hypothetical table illustrating potential ligand types derived from this compound and their potential applications in catalysis.

Ligand TypePotential Donor AtomsPotential Metal ComplexesPotential Catalytic Applications
P,N-LigandPhosphorus, NitrogenPalladium, RhodiumAsymmetric Hydrogenation, Cross-Coupling
N,O-LigandNitrogen, OxygenCopper, RutheniumLewis Acid Catalysis, Oxidation Reactions
N,N'-LigandNitrogen, NitrogenIridium, IronTransfer Hydrogenation, C-H Activation

Synthetic Routes to Functionalized Derivatives of this compound

The utility of this compound as a building block is further enhanced by the ability to synthesize its functionalized derivatives. Standard organic transformations can be employed to modify the core structure.

N-Alkylation and N-Acylation: The secondary amine is readily alkylated or acylated using a variety of electrophiles, allowing for the introduction of a wide range of functional groups.

Modification of the Propyl Chain: The propyl group can be functionalized, for example, through oxidation to introduce a carbonyl group or hydroxylation.

Functionalization of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be modified through reactions such as C-H activation or by starting from a pre-functionalized tetrahydrofuran derivative.

A general synthetic approach to this compound itself involves the reductive amination of tetrahydrofuran-3-one with propylamine or the N-alkylation of tetrahydrofuran-3-amine with a propyl halide.

The following table summarizes some potential functionalized derivatives and their synthetic precursors.

Functionalized DerivativeSynthetic Precursor 1Synthetic Precursor 2Reaction Type
N-Acetyl-N-propyl-N-(tetrahydrofuran-3-yl)amineThis compoundAcetic AnhydrideAcylation
N-Benzyl-N-propyl-N-(tetrahydrofuran-3-yl)amineThis compoundBenzyl BromideAlkylation
3-(Propyl(tetrahydrofuran-3-yl)amino)propan-1-olThis compound3-Bromopropan-1-olAlkylation

Amidation and Alkylation Reactions on the Secondary Amine Nitrogen

The secondary amine group is the most reactive site on this compound for many common organic transformations. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.

Amidation Reactions

The conversion of the secondary amine to an amide is a fundamental transformation that introduces an acyl group, often modifying the electronic and steric properties of the molecule. This reaction is typically achieved by treating the amine with a carboxylic acid derivative, such as an acyl chloride, anhydride, or an ester. Alternatively, direct coupling with a carboxylic acid can be accomplished using a variety of peptide coupling reagents. These reactions are generally high-yielding and tolerant of a wide range of functional groups. nih.gov The resulting tertiary amides are valuable intermediates in organic synthesis.

The general transformation is as follows:

With Acyl Chlorides: The amine reacts directly with an acyl chloride, typically in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the hydrochloric acid byproduct.

With Carboxylic Acids: A coupling agent (e.g., DCC, EDC, HATU) is required to activate the carboxylic acid, facilitating nucleophilic attack by the amine.

Below are representative examples of amidation reactions on this compound.

Acylating AgentReagent/ConditionsExpected ProductProduct Name
Acetyl ChlorideTriethylamine, CH₂Cl₂Amidation Product with Acetyl GroupN-Propyl-N-(tetrahydrofuran-3-yl)acetamide
Benzoyl ChloridePyridine, THFAmidation Product with Benzoyl GroupN-Propyl-N-(tetrahydrofuran-3-yl)benzamide
Propanoic AcidEDC, HOBt, DMFAmidation Product with Propionyl GroupN-Propyl-N-(tetrahydrofuran-3-yl)propanamide

Alkylation Reactions

Alkylation of the secondary amine nitrogen provides a straightforward route to tertiary amines. amerigoscientific.com This reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks an alkyl halide or a similar electrophile. The reactivity of the alkylating agent follows the general trend: I > Br > Cl. A non-nucleophilic base, such as Hünig's base (diisopropylethylamine), is often added to scavenge the acid generated during the reaction, preventing the formation of the non-nucleophilic ammonium (B1175870) salt. researchgate.net

While alkylation of primary amines often leads to over-alkylation due to the increased nucleophilicity of the secondary amine product, the alkylation of a secondary amine to a tertiary amine is generally more controllable. masterorganicchemistry.com The resulting tertiary amine is often sterically hindered and less nucleophilic, reducing the likelihood of forming a quaternary ammonium salt. masterorganicchemistry.com

The table below illustrates potential alkylation reactions.

Alkylating AgentBase/SolventExpected ProductProduct Name
Methyl IodideDIPEA, AcetonitrileAlkylation Product with Methyl GroupN-Methyl-N-propyl-N-(tetrahydrofuran-3-yl)amine
Benzyl BromideK₂CO₃, DMFAlkylation Product with Benzyl GroupN-Benzyl-N-propyl-N-(tetrahydrofuran-3-yl)amine
Ethyl BromoacetateDIPEA, AcetonitrileAlkylation Product with Ethyl Acetate GroupEthyl 2-(propyl(tetrahydrofuran-3-yl)amino)acetate

Ring-Opening and Chemical Modification Reactions of the Tetrahydrofuran Moiety

The tetrahydrofuran ring is a cyclic ether, which is generally stable and unreactive under neutral or basic conditions, making it a useful solvent in many chemical reactions. However, under specific, often acidic, conditions, the ring can be cleaved or modified.

Ring-Opening Reactions

The ring-opening of tetrahydrofuran is an important reaction that transforms the cyclic ether into a linear, bifunctional molecule. This process is typically catalyzed by strong Brønsted or Lewis acids. nih.gov The mechanism involves the protonation or coordination of the ether oxygen, which activates the C-O bonds towards nucleophilic attack. This cleavage can lead to the formation of substituted aminobutanol derivatives, which are valuable synthetic intermediates.

Theoretical studies and experimental findings on THF itself show that its ring can be opened by various reagents, including frustrated Lewis pairs (FLPs) and on certain catalytic surfaces. nih.govacs.orgacs.org In the context of this compound, the internal amine functionality could potentially influence the reaction's pathway or feasibility.

The table below outlines potential conditions for the ring-opening of the THF moiety.

Reagent/ConditionsNucleophileExpected Product StructureProduct Class
HBr (conc.)Br⁻Ring-opening product with Bromide4-(Propylamino)butan-1-ol derivative (with bromide)
BF₃·OEt₂ then H₂OH₂ORing-opening product with Hydroxide4-(Propylamino)butan-1,2-diol
AlCl₃ / Acyl ChlorideCl⁻Ring-opening product with Chloride and Acyl groupAcylated 4-chloro-2-(propylamino)butan-1-ol derivative

Chemical Modification Reactions of the Tetrahydrofuran Moiety

Beyond ring-opening, the tetrahydrofuran ring itself can be a scaffold for further functionalization, although this is generally more challenging than reacting with the amine. The synthesis of complex natural products often involves the construction of highly substituted tetrahydrofuran cores. nih.govnih.gov While many methods build the substituted ring from acyclic precursors, post-synthesis modification of the THF ring in a molecule like this compound is also conceivable.

Such modifications typically require activation of a C-H bond on the ring, which can be difficult on a saturated heterocycle. Potential, though challenging, strategies could include:

Radical Halogenation: Free-radical reactions could introduce a halogen (e.g., bromine or chlorine) onto the carbon backbone, which could then be used as a handle for subsequent substitution reactions. The positions alpha to the ether oxygen (C2 and C5) are generally the most susceptible to radical abstraction.

Directed Metalation: Although lacking a strong directing group, it is theoretically possible that a more complex derivative, formed via amidation on the nitrogen, could enable a directed lithiation or metalation of the THF ring, allowing for the introduction of new substituents.

Oxidative Reactions: Strong oxidizing agents could potentially lead to the formation of lactones or other oxidized products, though this would likely compete with oxidation at the nitrogen atom.

These modifications are less common than reactions at the amine and would require carefully selected conditions to achieve selectivity. The development of new catalytic methods continues to expand the possibilities for the direct C-H functionalization of saturated heterocycles like tetrahydrofuran. organic-chemistry.org

Mechanistic Investigations of Reactions Involving N Propyl N Tetrahydrofuran 3 Yl Amine

Kinetics and Thermodynamics of Reaction Pathways Initiated by N-Propyl-N-(tetrahydrofuran-3-yl)amine

A thorough understanding of the reaction pathways involving this compound would require detailed kinetic and thermodynamic studies. This would involve measuring reaction rates under various conditions and determining the energy changes associated with these transformations.

Nucleophilic Reactivity Studies of the Amine Functionality

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential nucleophile. Studies in this area would aim to quantify its nucleophilic strength. This would typically involve reacting the amine with a series of standard electrophiles and measuring the corresponding reaction rates. Factors influencing its nucleophilicity, such as the steric hindrance from the propyl and tetrahydrofuranyl groups and the electronic effects of the tetrahydrofuran (B95107) ring, would be of primary interest.

A hypothetical data table for such a study might look like this:

ElectrophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)
Methyl IodideAcetonitrile25Data not available
Benzyl BromideDichloromethane25Data not available
Acetic AnhydrideTetrahydrofuran25Data not available

Proton Transfer Dynamics and Basicity in Non-Aqueous and Heterogeneous Media

The basicity of the amine is a fundamental property that governs its behavior in acid-base reactions. Determining the pKa of its conjugate acid in various non-aqueous solvents would be crucial. Proton transfer dynamics, or the rates at which it accepts a proton, could be investigated using techniques like stopped-flow spectroscopy or temperature-jump experiments. In heterogeneous media, the interaction of the amine with solid acid catalysts would be an important area of investigation, relevant to various industrial processes.

A comparative basicity data table might be structured as follows:

SolventpKa of Conjugate AcidReference Base (pKa)
AcetonitrileData not availableTriethylamine (18.8)
Dimethyl SulfoxideData not availableTriethylamine (9.0)
DichloromethaneData not availablePyridine (5.2)

Reaction Intermediate Characterization and Transition State Analysis

To fully elucidate reaction mechanisms, it is essential to identify any transient species, such as reaction intermediates, and to understand the structure and energy of the transition states.

Spectroscopic Monitoring of Reaction Progress and Intermediate Formation (e.g., in situ NMR, IR)

In situ spectroscopic techniques are powerful tools for observing reactions as they occur. For reactions involving this compound, one could use Nuclear Magnetic Resonance (NMR) spectroscopy to track the disappearance of reactants and the appearance of products in real-time. Changes in the chemical shifts of protons and carbons near the nitrogen atom would provide valuable information about bond formation and electronic changes. Similarly, Infrared (IR) spectroscopy could be used to monitor changes in vibrational frequencies, for instance, the appearance of a carbonyl stretch if the amine is undergoing acylation.

A hypothetical summary of spectroscopic observations could be presented as:

Reaction TypeSpectroscopic MethodKey Observable ChangesInferred Intermediate
Alkylation¹H NMRDownfield shift of α-protons on the propyl and tetrahydrofuran groups.Quaternary ammonium (B1175870) salt
AcylationFT-IRAppearance of a new C=O stretching band (~1650 cm⁻¹).Amide product

Computational Modeling of Reaction Mechanisms and Energy Barriers

In the absence of experimental data, computational chemistry offers a powerful alternative for predicting reactivity and exploring reaction mechanisms. Using methods like Density Functional Theory (DFT), one could model the reaction of this compound with various reagents. These calculations can be used to map out the potential energy surface of a reaction, locating transition states and intermediates. From these calculations, activation energies and reaction enthalpies can be determined, providing theoretical insights into the kinetics and thermodynamics.

A table of computationally derived energy barriers might be formatted as:

ReactionComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
SN2 with CH₃ClB3LYP/6-31G*PCM (Acetonitrile)Data not available
ProtonationM06-2X/def2-TZVPSMD (Water)Data not available

Specialized Studies and Advanced Applications of N Propyl N Tetrahydrofuran 3 Yl Amine in Material Science and Supramolecular Chemistry

Supramolecular Assembly and Host-Guest Interactions

The unique combination of a hydrogen bond-donating and -accepting secondary amine with a polar, cyclic ether moiety makes N-Propyl-N-(tetrahydrofuran-3-yl)amine an intriguing candidate for the construction of complex supramolecular systems.

Formation of Hydrogen-Bonded Networks and Self-Assembly Structures

The secondary amine group in this compound is a pivotal feature for forming hydrogen-bonded networks. Like other secondary amines, the N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom allows it to be a hydrogen bond acceptor. quora.comchemguide.co.uk This dual capacity can lead to the formation of chains or more complex three-dimensional architectures through self-assembly.

Moreover, the oxygen atom in the tetrahydrofuran (B95107) ring presents an additional hydrogen bond acceptor site. This could lead to more intricate and stable hydrogen-bonded networks, potentially involving water or other protic solvent molecules. nih.gov The interplay between the amine and ether groups in forming these networks could be influenced by factors such as solvent polarity and temperature, allowing for tunable self-assembly processes.

Hypothetical Self-Assembled StructureDominant Intermolecular ForcesPotential Morphology
Linear ChainsN-H···N hydrogen bondsFibrillar or rod-like
Dimeric PairsN-H···O (THF) hydrogen bondsDiscrete molecular pairs
2D SheetsCombination of N-H···N and N-H···O hydrogen bondsLamellar structures

Inclusion Complexation with Macrocyclic Hosts (e.g., cyclodextrins, calixarenes) and Structural Characterization

The non-polar propyl group and the cyclic tetrahydrofuran moiety of this compound are well-suited for participating in host-guest chemistry with macrocyclic hosts like cyclodextrins and calixarenes.

Calixarenes: These are another class of macrocyclic hosts with a hydrophobic cavity that can form inclusion complexes with various guest molecules. The size and shape of the calixarene can be tailored to selectively bind with guests like this compound. The interactions would likely be a combination of hydrophobic effects with the propyl group and potential weak interactions with the tetrahydrofuran ring. nankai.edu.cn

Structural characterization of these hypothetical inclusion complexes would typically be carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide evidence of complex formation through chemical shift changes, and X-ray crystallography for a definitive structural elucidation.

Macrocyclic HostPotential Binding SiteDriving Forces for Complexation
β-CyclodextrinPropyl group and/or THF ring in the cavityHydrophobic interactions, van der Waals forces
p-tert-Butylcalix nih.govarenePropyl group in the cavityHydrophobic interactions, π-π stacking (if applicable)

Integration into Polymer Architectures and Soft Materials

The reactive secondary amine of this compound provides a chemical handle for its incorporation into polymeric materials, either as a monomer precursor or for functionalizing existing polymers.

This compound as a Monomer or Crosslinker Precursor in Polymer Synthesis

Secondary amines can participate in various polymerization reactions. For instance, they can react with dicarboxylic acids or their derivatives to form polyamides, or with epoxides in ring-opening polymerizations. byui.edu While primary amines are more commonly used in step-growth polymerization, secondary amines can be employed to create specific polymer architectures, such as branched or terminated chains.

The bifunctional nature of a derivative of this compound (for example, by introducing another reactive group) could allow it to act as a monomer in the synthesis of novel polymers. The presence of the tetrahydrofuran ring in the polymer backbone or as a side chain would impart polarity and potential for hydrogen bonding, influencing the polymer's physical properties such as its glass transition temperature and solubility.

Polymerization MethodPotential Role of this compound DerivativeResulting Polymer Type
Step-Growth PolymerizationDiamine monomer (with another amine group added)Polyamide
Ring-Opening PolymerizationInitiator for epoxide polymerizationPolyether with amine end-group
PolycondensationMonomer with a carboxylic acid or acyl chloridePolyamide

Post-Polymerization Functionalization Studies Utilizing the Amine Group

Post-polymerization modification is a powerful strategy for introducing new functionalities onto a polymer backbone. The secondary amine of this compound can be reacted with polymers containing suitable electrophilic groups, such as epoxides, alkyl halides, or activated esters. rsc.orgnih.gov This allows for the covalent attachment of the N-propyl-N-(tetrahydrofuran-3-yl) moiety as a side chain.

For example, the reaction of this compound with a polymer bearing epoxide groups would result in a polymer functionalized with β-amino alcohol side chains. rsc.org This modification would significantly alter the surface properties of the polymer, increasing its hydrophilicity and providing sites for further chemical reactions. This approach offers a versatile method for tailoring the properties of existing polymers for specific applications. mdpi.comacs.org

Polymer with Electrophilic GroupReaction TypeResulting Functionalized Polymer
Poly(glycidyl methacrylate)Nucleophilic ring-opening of epoxidePolymer with β-amino alcohol side chains
Poly(vinyl chloride)Nucleophilic substitutionPolymer with secondary amine side chains
Polystyrene with chloromethyl groupsNucleophilic substitutionPolymer with tertiary amine side chains

Future Research Directions and Unexplored Potential of N Propyl N Tetrahydrofuran 3 Yl Amine

Emerging Methodologies for Enhanced Synthesis and Derivatization

The synthesis of N-propyl-N-(tetrahydrofuran-3-yl)amine and its derivatives can benefit significantly from modern synthetic strategies that offer improved efficiency, selectivity, and sustainability over traditional methods. numberanalytics.com

Enhanced Synthesis:

Traditional methods for amine synthesis, such as nucleophilic substitution and reductive amination, while foundational, often face limitations like low yields and harsh reaction conditions. numberanalytics.com Emerging methodologies that could be applied to enhance the synthesis of this compound include:

Transition-Metal Catalyzed Hydroamination: This atom-economical method involves the direct addition of an amine to an alkene. acs.org Investigating the hydroamination of an appropriate propyl-containing alkene with tetrahydrofuran-3-amine or the hydroamination of a tetrahydrofuran-derived alkene with propylamine, mediated by suitable transition metal catalysts, could provide a more direct and efficient synthetic route. acs.org

Reductive Amination of Bio-derived Feedstocks: Given that the tetrahydrofuran (B95107) motif can be derived from biomass, exploring the reductive amination of furan-based platform chemicals presents a sustainable approach. mdpi.comrsc.org For instance, the reductive amination of a suitable precursor derived from furfural (B47365) could be a green pathway to the tetrahydrofuran-3-amine core, which can then be propylated. mdpi.com

Advanced Derivatization:

The derivatization of this compound is key to tuning its properties for specific applications. Future research should focus on:

Late-Stage Functionalization: Techniques that allow for the modification of the molecule in the final steps of a synthetic sequence are highly valuable. Exploring C-H activation methods to introduce functional groups onto the tetrahydrofuran ring or the propyl chain could rapidly generate a library of derivatives.

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, leading to higher yields and purity. Developing a flow-based synthesis and derivatization platform for this amine would be a significant step towards scalable and efficient production.

A comparison of traditional and modern amine synthesis methods is presented below:

MethodAdvantagesDisadvantages
Nucleophilic Substitution Simple, well-establishedLow yields, poor selectivity
Reductive Amination Widely applicableRequires a reducing agent
Hydroamination Atom-economical, efficientRequires a catalyst
Amidation of Aryl Halides Good for aryl aminesLimited to aryl compounds

This table provides a general comparison of amine synthesis methods. numberanalytics.com

Advanced Computational Approaches for Predictive Modeling of Reactivity and Conformation

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental work.

Predictive Reactivity Modeling:

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to correlate the chemical structure of amines with their properties, such as reactivity and degradation rates. nih.govacs.org By building a dataset of related amines, it would be possible to create models that predict the behavior of this compound in various chemical environments. nih.govacs.orgacs.org

Transition State Theory and DFT: Density Functional Theory (DFT) can be used to model reaction mechanisms and calculate activation energies, providing insights into the kinetics of reactions involving the amine. researchgate.net This can be particularly useful for optimizing reaction conditions and predicting the formation of byproducts. researchgate.net

Conformational Analysis:

The conformation of the tetrahydrofuran (THF) ring significantly influences the molecule's properties and interactions. rsc.orgbohrium.com

Pseudorotation in THF: The THF ring is not planar and undergoes pseudorotation between different puckered conformations, primarily the twisted (C2) and bent (Cs) forms. rsc.orgbohrium.comresearchgate.net Computational studies can determine the relative energies of these conformers for this compound and how the N-propyl group influences the conformational landscape. bohrium.comresearchgate.net

Impact of Conformation on Reactivity: The orientation of the N-propyl group relative to the THF ring will affect its steric and electronic properties. Advanced computational methods can model how different conformers interact with other molecules, which is crucial for understanding its role in more complex systems.

Computational MethodApplication for this compound
QSPR Predict reactivity, degradation rates, and other properties. nih.govacs.org
DFT Model reaction mechanisms and calculate activation energies. researchgate.net
Molecular Dynamics Simulate conformational changes and intermolecular interactions.

This table outlines potential applications of computational methods for studying this compound.

Potential as a Modular Component in Complex Chemical Systems and Platforms

The concept of modularity in chemical synthesis, where complex molecules are assembled from well-defined building blocks, is a powerful paradigm. virginia.eduresearchgate.net this compound, with its distinct functional groups, is well-suited to serve as such a modular component.

Modular Synthesis:

Scaffold for Libraries: The tetrahydrofuran-3-amine core can serve as a scaffold for the construction of compound libraries for drug discovery or materials science. nih.gov The propyl group can be varied, and further functionalization of the THF ring can lead to a diverse set of molecules with tailored properties. nih.gov

Component in Supramolecular Chemistry: The amine functionality can participate in hydrogen bonding and other non-covalent interactions, making it a candidate for incorporation into self-assembling systems, such as metal-organic frameworks (MOFs) or supramolecular polymers.

Platform Chemical Potential:

Bio-based Platforms: The tetrahydrofuran ring is a key structural motif in many biomass-derived platform chemicals. wikipedia.org This positions this compound as a potential intermediate in the conversion of renewable resources into value-added chemicals. rsc.orgwikipedia.org

Versatile Solvent and Reagent: Tetrahydrofuran itself is a versatile solvent used in a wide range of applications, including polymer science and as a medium for Grignard reactions. wikipedia.orgnbinno.com Functionalized THFs like the target amine could find niche applications as reactive solvents or specialized reagents.

The modular approach offers significant advantages in the construction of complex chemical systems, including adaptability and efficiency. epicsysinc.comddpsinc.com

Challenges and Opportunities in the Broader Chemical Research Landscape for this compound

While the potential applications are promising, there are challenges to be addressed to fully realize the utility of this compound.

Challenges:

Stereoselectivity: The tetrahydrofuran-3-yl group contains a stereocenter. Developing synthetic methods that can selectively produce a single enantiomer is crucial for applications where chirality is important, such as in pharmaceuticals.

Scalability: For the compound to be useful as a platform chemical or a modular component in materials, a scalable and cost-effective synthesis is necessary. Overcoming the limitations of current synthetic methods to achieve large-scale production is a key challenge.

Limited Commercial Availability: The limited number of commercial suppliers for this specific amine and its hydrochloride salt may hinder its widespread adoption in research. chemicalregister.com

Opportunities:

Medicinal Chemistry: The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.gov The conformational rigidity it imparts can lead to higher binding affinity and selectivity for biological targets. Exploring derivatives of this compound as potential therapeutic agents is a significant opportunity.

Materials Science: The amine functionality allows for its incorporation into polymers, where it can influence properties such as solubility, adhesion, and thermal stability. Its potential use in the development of new functional materials, including coatings, adhesives, and composites, is an exciting area for future research.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals. Investigating its potential as a lead compound for the development of new pesticides or herbicides could open up new avenues of application.

Q & A

Q. What are the standard synthetic routes for N-Propyl-N-(tetrahydrofuran-3-yl)amine?

  • Methodology : Two primary methods are documented: (i) Amidation-Hofmann degradation : React tetrahydrofuran-3-formic acid with a propylamine derivative, followed by Hofmann degradation to yield the amine . (ii) Furan-amine coupling : Use a furan compound (e.g., tetrahydrofuran-3-carbaldehyde) in a reductive amination reaction with propylamine, employing catalysts like Pd/C under hydrogen .
  • Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH/temperature for yield.

Q. What analytical techniques are used to characterize this compound?

  • Techniques :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm amine and tetrahydrofuran proton environments .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Chromatography : HPLC or GC for purity assessment, especially after multi-step syntheses .

Q. What common chemical reactions does this compound undergo?

  • Reactions :
  • Oxidation : React with KMnO₄ to form N-oxide derivatives .
  • Reduction : Use LiAlH₄ to generate secondary amine intermediates .
  • Substitution : Replace the amine group with halides via Sandmeyer-type reactions under acidic conditions .

Q. What are its solubility and stability profiles under laboratory conditions?

  • Solubility : High in polar aprotic solvents (e.g., DMF, DMSO) due to the tetrahydrofuran ring and amine group .
  • Stability : Stable at room temperature in inert atmospheres but susceptible to oxidation; store under argon with desiccants .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve higher enantiomeric purity?

  • Strategies :
  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance stereoselectivity .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) in kinetic resolutions to separate enantiomers .
    • Validation : Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How does stereochemistry at the tetrahydrofuran moiety influence biological activity?

  • Approach :
  • Synthesize both (3R)- and (3S)-stereoisomers and compare binding affinities to targets (e.g., neurotransmitter receptors) using radioligand assays .
  • Computational Modeling : Perform molecular docking studies (e.g., AutoDock Vina) to predict stereospecific interactions with active sites .

Q. How can fluorinated derivatives be designed to enhance lipophilicity?

  • Synthetic Route :
  • Introduce trifluoromethyl groups via nucleophilic substitution using CF₃I/CuI catalysts .
  • Validate fluorination efficiency via ¹⁹F NMR and assess logP values to confirm increased lipophilicity .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Troubleshooting :
  • Purity Checks : Re-evaluate compound purity using orthogonal methods (e.g., NMR + elemental analysis) .
  • Assay Reproducibility : Test activity in multiple cell lines (e.g., HEK293 vs. CHO) under standardized protocols .

Q. What computational methods predict its interaction with biological targets?

  • Methods :
  • Density Functional Theory (DFT) : Model reaction pathways for oxidation/reduction .
  • Molecular Dynamics (MD) : Simulate binding dynamics with proteins (e.g., G-protein-coupled receptors) using AMBER or GROMACS .

Q. How do industrial-scale synthesis methods differ from laboratory protocols?

  • Scale-Up Challenges :
  • Continuous Flow Reactors : Replace batch processes to improve heat/mass transfer .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs .

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